2-Benzenesulfonamidopyrimidine

Übersicht

Beschreibung

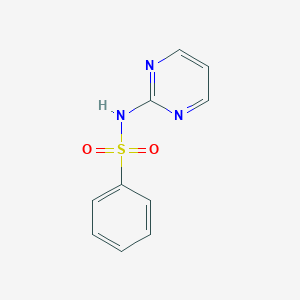

2-Benzenesulfonamidopyrimidine is a chemical compound with the molecular formula C10H9N3O2S It is characterized by the presence of a benzenesulfonamide group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzenesulfonamidopyrimidine typically involves the reaction of benzenesulfonyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C4H4N2NH2→C6H5SO2NHC4H4N2+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzenesulfonamidopyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of aminopyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-benzenesulfonamidopyrimidine derivatives. A series of compounds incorporating this moiety were synthesized and tested against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Study Findings :

- Compounds demonstrated broad-spectrum antimicrobial efficacy, particularly effective against K. pneumoniae and P. aeruginosa.

- Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated promising results, suggesting these derivatives could serve as foundational structures for new antimicrobial drugs capable of overcoming antibiotic resistance .

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. Certain derivatives of this compound have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

- Key Results :

Enzyme Inhibition

This compound derivatives have been explored for their ability to inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes and are implicated in various diseases.

- Research Insights :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their therapeutic efficacy. Studies have systematically varied substituents on the pyrimidine and benzenesulfonamide rings to evaluate their effects on biological activity.

- Findings :

- Variations in substituent groups significantly influenced the biological activity profiles, allowing researchers to identify more potent analogs.

- The SAR studies have provided insights into the molecular interactions that govern the effectiveness of these compounds against targeted biological pathways .

Case Study 1: Antimicrobial Development

A recent study synthesized a new series of thiopyrimidine–benzenesulfonamides, revealing their potential as effective antimicrobial agents. The compounds not only inhibited bacterial growth but also suppressed biofilm formation, which is critical in treating chronic infections .

Case Study 2: Cancer Therapeutics

Another investigation focused on the design of benzenesulfonamide derivatives with pyrimidine cores aimed at cancer treatment. These compounds were tested for their ability to inhibit CA IX, showing promise as selective anticancer agents with reduced toxicity to normal cells .

Wirkmechanismus

The mechanism of action of 2-Benzenesulfonamidopyrimidine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.

Vergleich Mit ähnlichen Verbindungen

Sulfadiazine: Another sulfonamide with a similar structure but different pharmacological properties.

Sulfamethoxazole: A sulfonamide used as an antibiotic.

Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

Uniqueness: 2-Benzenesulfonamidopyrimidine is unique due to its specific combination of a benzenesulfonamide group with a pyrimidine ring, which imparts distinct chemical and biological properties. Its potential as a carbonic anhydrase inhibitor and its applications in various fields make it a compound of significant interest.

Biologische Aktivität

2-Benzenesulfonamidopyrimidine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. It compiles findings from various studies, presenting data in tables and discussing relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that combine benzenesulfonamide with a pyrimidine ring. The synthesis typically involves the reaction of benzenesulfonyl chlorides with pyrimidine derivatives, often yielding high purity and yield of the desired product.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In an in vivo model, compounds similar to this compound showed inhibition rates of inflammation ranging from 87% to 94% in carrageenan-induced edema models .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition Rate (%) | Time (hours) |

|---|---|---|

| Compound 4a | 94.69 | 1 |

| Compound 4c | 89.66 | 2 |

| Compound 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as E. coli and S. aureus. For instance, one study reported an MIC of approximately 6.72 mg/mL against E. coli and lower values against S. aureus .

Table 2: Antimicrobial Activity Data

3. Anticancer Properties

The potential anticancer activity of benzenesulfonamide derivatives has been extensively studied, particularly their effects on glioblastoma cells (GBM). One derivative, AL106, demonstrated a remarkable inhibition rate of cell growth by up to 78% in U87 GBM cells when tested at a concentration of 100 µM . This suggests that modifications in the benzenesulfonamide structure can enhance its cytotoxic effects on cancer cells while minimizing toxicity to non-cancerous cells.

Case Study: AL106 in GBM Treatment

- Objective : To evaluate the cytotoxic potential of AL106 in glioblastoma.

- Method : U87 cells were treated with varying concentrations of AL106.

- Results : AL106 exhibited significant inhibition of cell proliferation compared to cisplatin, a standard chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzenesulfonamides act as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are involved in tumor progression and inflammation .

- Targeting Bacterial Topoisomerases : Some derivatives have shown effectiveness against bacterial DNA gyrase, making them potential candidates for antibiotic development .

Eigenschaften

IUPAC Name |

N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLNLYCFFWMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168217 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16699-12-0 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Benzenesulfonamidopyrimidine relate to its hypoglycemic activity?

A: Research suggests that the hypoglycemic activity of 2-Benzenesulfonamidopyrimidines is influenced by both hydrophobic and electronic interactions. [, ]

Q2: What evidence supports the existence of a second binding site for 2-Benzenesulfonamidopyrimidines in relation to their hypoglycemic activity?

A2: Several observations point towards a second, charge-controlled binding site for 2-Benzenesulfonamidopyrimidines:

- Correlation with electronic parameters: The correlation between the chemical shift of specific protons and biological activity suggests that electronic effects, rather than solely hydrophobic interactions, are crucial for activity. []

- Stereospecificity: The observation of stereospecificity in the blood-glucose-lowering effect implies a specific interaction with a chiral target, further supporting a defined binding site. []

- Distance dependence: The importance of a consistent distance between the nitrogen in the side chain and the sulfonamide nitrogen suggests a specific spatial arrangement is required for binding and activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.